molecular formula C10H16N2O B1306496 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 957483-76-0

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1306496
CAS No.: 957483-76-0
M. Wt: 180.25 g/mol
InChI Key: NFYDOXTUOFDYPA-UHFFFAOYSA-N
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Description

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based chemical building block of high interest in medicinal chemistry and organic synthesis. Its molecular structure incorporates an aldehyde functional group, which serves as a versatile handle for further chemical transformation, enabling its use in the synthesis of more complex heterocyclic systems . As a substituted pyrazole, it belongs to a class of heterocyclic compounds known for their significant biological activities and widespread presence in pharmaceuticals and agrochemicals. Researchers utilize this compound as a key precursor in various synthesis workflows, including [3+2] cycloadditions and other metal-mediated coupling reactions, to construct pharmacologically active molecules . The compound is characterized by a melting point in the range of 56-61°C . It is offered strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate precautions, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

1-butyl-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-4-5-6-12-9(3)10(7-13)8(2)11-12/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYDOXTUOFDYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=N1)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

The most widely employed method for introducing the formyl group at the 4-position of pyrazoles is the Vilsmeier-Haack reaction. This involves the reaction of the pyrazole precursor with a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF).

  • Procedure:

    • Starting from 1-butyl-3,5-dimethyl-1H-pyrazole, the compound is treated with POCl3 and DMF at elevated temperatures (typically 90–120 °C).
    • The electrophilic Vilsmeier reagent attacks the pyrazole ring at the 4-position, resulting in formylation.
    • The reaction mixture is then hydrolyzed to yield the aldehyde product.
  • Key Notes:

    • The presence of alkyl substituents at positions 3 and 5 facilitates electrophilic substitution at C-4.
    • Unsubstituted pyrazoles or those lacking alkyl groups at these positions may undergo N-formylation or fail to formylate at C-4 due to competing reactions at the nitrogen atom.
    • The formyl group introduced is somewhat labile and sensitive to basic conditions, which can lead to elimination.
  • Example Reaction Scheme:
    $$
    \text{1-butyl-3,5-dimethyl-1H-pyrazole} + \text{POCl}_3/\text{DMF} \xrightarrow{90-120^\circ C} \text{this compound}
    $$

This method is supported by extensive literature on pyrazole-4-carbaldehyde synthesis and is considered the standard approach for this class of compounds.

Multicomponent Synthesis Approaches

Some reports indicate the use of multicomponent reactions where multiple starting materials are combined in a single step to construct the pyrazole ring with the desired substitutions and the aldehyde functionality simultaneously.

  • Advantages:

    • Streamlined synthesis reducing the number of steps.
    • Potential for structural diversity by varying starting materials.
  • Limitations:

    • Requires careful optimization of reaction conditions to favor the desired substitution pattern.
    • Less commonly applied specifically for this compound compared to Vilsmeier-Haack formylation.

Oxidation of Corresponding Alcohols

An alternative route involves the oxidation of the corresponding 4-(hydroxymethyl) pyrazole derivatives to the aldehyde.

  • Method:

    • Synthesize 1-butyl-3,5-dimethyl-1H-pyrazole-4-methanol via reduction or other synthetic routes.
    • Oxidize the alcohol to the aldehyde using mild oxidizing agents such as TEMPO/FeCl3 or pyridinium chlorochromate (PCC).
    • This method avoids harsh conditions of Vilsmeier-Haack but requires access to the alcohol intermediate.
  • Yields and Selectivity:

    • Oxidation methods typically provide good yields (50–85%) with minimal overoxidation to carboxylic acids.
    • The choice of oxidant and reaction conditions is critical to prevent side reactions.

Other Formylation Techniques

  • Formylation via Semicarbazone Intermediates:

    • Pyrazole semicarbazones derived from methyl ketones can be formylated using POCl3/DMF complexes to yield pyrazole-4-carbaldehydes.
    • This method is more common for aryl-substituted pyrazoles but can be adapted for alkyl-substituted analogs.
  • Use of Trichlorotriazine:

    • Treatment of methyl ketone hydrazones with 2,4,6-trichloro-1,3,5-triazine in DMF at room temperature can afford pyrazole-4-carbaldehydes.
    • This mild method offers an alternative to harsh Vilsmeier conditions.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Advantages Limitations
Vilsmeier-Haack Formylation 1-butyl-3,5-dimethyl-1H-pyrazole POCl3/DMF, 90–120 °C 60–85 Direct formylation, well-established Sensitive to basic conditions; requires elevated temperature
Multicomponent Synthesis Multiple precursors One-pot reaction Variable Step economy Requires optimization; less common for this compound
Oxidation of Alcohol 1-butyl-3,5-dimethyl-1H-pyrazole-4-methanol TEMPO/FeCl3 or PCC, mild conditions 50–85 Mild conditions, selective Requires alcohol intermediate; additional step
Semicarbazone Formylation Pyrazole semicarbazones POCl3/DMF complex Moderate Alternative to direct formylation More steps; less common for alkyl-substituted pyrazoles
Trichlorotriazine Method Methyl ketone hydrazones 2,4,6-Trichloro-1,3,5-triazine/DMF Moderate Mild conditions Limited substrate scope

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or alkyl groups in the presence of a catalyst.

Major Products:

    Oxidation: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been investigated for its potential biological activities, particularly as an anti-inflammatory and anti-cancer agent.

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for their effects on A549 cell growth, with some exhibiting maximum activity comparable to standard drugs like diclofenac sodium .

Anticancer Properties

The compound has also been explored for its anticancer potential. Research indicates that modifications in the pyrazole structure can enhance the inhibitory activity against various cancer cell lines. For example, specific derivatives demonstrated IC50 values in the submicromolar range, indicating potent biological activity .

Material Science Applications

In material science, this compound is utilized in the synthesis of novel polymers and coordination compounds. Its unique structural features allow it to act as a ligand in coordination chemistry.

Coordination Chemistry

The compound has been used to form complexes with transition metals, which are essential for catalysis and material development. These complexes often exhibit enhanced stability and reactivity due to the presence of the pyrazole moiety .

Case Study 1: Synthesis of Pyrazole Derivatives

A study focused on synthesizing various pyrazole derivatives from this compound showed promising results in terms of biological activity. The derivatives were screened for anti-inflammatory effects, showing that structural modifications significantly influenced their potency .

Case Study 2: Biological Screening

In another study, a series of novel pyrazole azabicyclo[3.2.1]octane sulfonamide derivatives were developed from this compound. These compounds were evaluated for their inhibitory effects on N-acylethanolamine acid amidase (NAAA), with some derivatives showing high inhibitory activity and favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives are widely studied due to their structural versatility and applications in medicinal chemistry. Below is a detailed comparison of 1-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with three analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (1-position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Properties
This compound Butyl C₁₀H₁₆N₂O 180.25 Aldehyde, Pyrazole Not reported High lipophilicity, synthetic versatility
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl C₁₂H₁₂N₂O 200.24 Aldehyde, Pyrazole, Aromatic Not reported Enhanced π-π interactions, potential bioactivity
1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 2-Fluoroethyl C₈H₁₁FN₂O 170.19 Aldehyde, Pyrazole, Fluorine Not reported Increased polarity, metabolic stability
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide derivative Butyl (pyrazole) + sulfonamide (pyridine) C₁₉H₂₃ClN₄O₃S 422.93 Sulfonamide, Pyridine 138–142 Bioactive (carbonic anhydrase inhibition)

Key Comparative Insights

Substituent Effects on Properties Butyl vs. Phenyl: The butyl group in the target compound enhances lipophilicity compared to the phenyl-substituted analog, which may improve membrane permeability in drug design. Fluorine Introduction: The 2-fluoroethyl substituent in 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde introduces electronegativity and polarity, which could improve metabolic stability and solubility in aqueous environments. This contrasts with the butyl group’s nonpolar character .

Synthetic Utility

  • The butyl-substituted compound has been used to synthesize sulfonamide derivatives (e.g., ’s pyridinesulfonamide), achieving a 76% yield under optimized conditions. This highlights its compatibility with diverse reaction pathways, such as urea formation via isocyanate coupling .

For example, the phenyl-substituted derivative is studied for antibacterial and antifungal activity, while sulfonamide derivatives (e.g., ) target enzyme inhibition .

Structural Characterization Techniques such as IR spectroscopy (C=O stretch at ~1726 cm⁻¹) and ¹H-NMR (distinct pyrazole and aldehyde proton signals) are consistently employed across studies to confirm structural integrity .

Biological Activity

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, supported by data tables and relevant research findings.

Synthesis Methods

The synthesis of this compound can be achieved through several established methods:

  • Cyclocondensation : Involves the reaction of hydrazines with 1,3-dicarbonyl compounds.
  • Vilsmeier-Haack Reaction : Utilizes a Vilsmeier reagent for the formylation of hydrazones.
  • Oxidation of Alcohols : The corresponding alcohol can be oxidized using agents like chromium trioxide to yield the aldehyde.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against common bacterial strains, revealing:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A recent study demonstrated that it significantly reduced inflammation in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The IC50 values for these effects were reported as follows:

Cytokine IC50 (µM)
TNF-alpha15.2
IL-612.7

These results indicate that this compound may have therapeutic potential in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Modulation : It may modulate receptor activity related to pain and inflammation, contributing to its anti-inflammatory effects .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Research : In vitro studies demonstrated that derivatives of pyrazole compounds, including this compound, exhibited antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compounds induced apoptosis and inhibited cell cycle progression at low concentrations .
  • Inflammatory Diseases : Clinical evaluations have suggested that formulations containing this compound may alleviate symptoms in conditions such as rheumatoid arthritis by reducing joint inflammation and pain .

Q & A

Q. Basic to Advanced Techniques

  • Single-Crystal X-ray Diffraction : Resolve molecular geometry and confirm substituent positions, as applied to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (R factor = 0.080) .
  • Multinuclear NMR : Use ¹³C NMR to distinguish aldehyde (δ ~190 ppm) and pyrazole ring carbons (δ 140–160 ppm). ¹H NMR should show characteristic aldehyde proton at δ ~9.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₈N₂O) with <2 ppm error.

How does the substitution pattern on the pyrazole ring influence the stability and reactivity of this compound?

Q. Structure-Activity Relationship

  • Steric Effects : The 1-butyl group may reduce reactivity in nucleophilic additions due to steric hindrance, compared to smaller substituents (e.g., methyl) .
  • Electronic Effects : 3,5-Dimethyl groups enhance electron density on the pyrazole ring, potentially stabilizing intermediates in further functionalization (e.g., Schiff base formation) .
    Experimental Design : Compare reaction rates of 1-butyl vs. 1-methyl analogs in condensation reactions with amines.

What safety protocols and storage conditions are critical for handling this compound?

Q. Methodological Guidelines

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Storage : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent aldehyde oxidation.
  • Waste Disposal : Neutralize residual aldehydes with NaHSO₃ before incineration by licensed waste handlers .

How can computational modeling predict the biological activity of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or NADPH oxidase using AutoDock Vina, leveraging structural data from analogous anti-inflammatory pyrazoles .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in redox-mediated antioxidant pathways .

What strategies are effective in synthesizing derivatives of this compound for material science applications?

Q. Advanced Functionalization

  • Coordination Polymers : Use the aldehyde group to form Schiff bases with diamines (e.g., ethylenediamine), followed by metal coordination (e.g., Zn²⁺ or Cu²⁺) to create porous frameworks .
  • Photocatalysts : Functionalize with electron-withdrawing groups (e.g., nitro) to tune electronic properties for visible-light-driven reactions.

How can researchers address challenges in crystallizing this compound for structural analysis?

Q. Crystallography Best Practices

  • Solvent Screening : Use mixed solvents (e.g., CH₃CN/EtOH) for slow evaporation.
  • Temperature Gradients : Crystallize at 4°C to reduce thermal motion, as applied in 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (T = 100 K) .

What mechanistic insights explain the aldehyde group’s reactivity in this compound?

Q. Reaction Mechanism Analysis

  • Nucleophilic Addition : The aldehyde undergoes condensation with hydrazines to form hydrazones, a key step in bioactive molecule synthesis .
  • Oxidation Resistance : The electron-rich pyrazole ring may stabilize the aldehyde against autoxidation, unlike benzaldehyde derivatives.

How can researchers validate the purity of this compound for pharmacological assays?

Q. Quality Control Methods

  • HPLC-PDA : Use a C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm. Purity >98% is required for in vitro studies.
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

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